Chlorproethazine-d10 Hydrochloride

Isotopic purity MRM interference Bioanalytical method validation

LC-MS/MS quantification of chlorproethazine in biological matrices is compromised by ion suppression and matrix effects when using unlabeled internal standards that co-elute indistinguishably, violating FDA/ICH M10 requirements. Chlorproethazine-d10 Hydrochloride solves this with a +10 Da mass shift from ten deuterium atoms on chemically stable N-ethyl groups, enabling discrete MRM monitoring and isotopic dilution-based quantification. • Co-elutes within ±0.05 min, normalizing matrix factor variation to ≤±15% across six biological matrix lots. • >98 atom% D10 enrichment ensures absence of cross-signal interference, supporting GLP-compliant pharmacokinetic studies and WADA/ISO 17025 forensic confirmations. • Supplied as hydrochloride salt for direct aqueous spiking in 96-well workflows. For laboratories requiring a validated stable isotope-labeled internal standard with certified purity and documented isotopic enrichment, this product delivers regulatory-ready performance.

Molecular Formula C19H24Cl2N2S
Molecular Weight 393.4 g/mol
CAS No. 1216730-87-8
Cat. No. B565425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorproethazine-d10 Hydrochloride
CAS1216730-87-8
Synonyms2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride;  2-Chloro-10-[3-(diethylamino-d10)propyl]phenothiazine Hydrochloride;  Neuriplege-d10;  RP 4909-d10; 
Molecular FormulaC19H24Cl2N2S
Molecular Weight393.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
InChIKeyXXQMDKCWUYZXOF-MFMGRUKYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorproethazine-d10 Hydrochloride (CAS 1216730-87-8) – Deuterated Internal Standard for LC-MS/MS Quantification of Phenothiazine Analytes


Chlorproethazine-d10 Hydrochloride (CAS 1216730-87-8) is a stable isotope-labeled internal standard featuring ten deuterium atoms substituted on the two N-ethyl groups of the phenothiazine scaffold [1]. The compound possesses a molecular formula of C19H14D10Cl2N2S and a molecular weight of 393.44 g/mol . The deuterium labeling confers a +10 Da mass shift relative to the unlabeled parent compound chlorproethazine hydrochloride (C19H24Cl2N2S, MW 383.42 g/mol), enabling unambiguous chromatographic and mass spectrometric discrimination between analyte and internal standard in quantitative bioanalytical workflows [1]. The compound is supplied as the hydrochloride salt, ensuring aqueous solubility compatible with reversed-phase LC-MS/MS method development [1].

Why Unlabeled Chlorproethazine Cannot Substitute for Chlorproethazine-d10 Hydrochloride in Quantitative LC-MS/MS Assays


Unlabeled chlorproethazine (CAS 84-97-9) cannot serve as a valid internal standard for the quantification of chlorproethazine in biological matrices because it is chromatographically co-eluting and spectrometrically indistinguishable from the target analyte under standard LC-MS/MS acquisition conditions [1]. This co-elution results in mutual ion suppression or enhancement artifacts and eliminates the ability to correct for extraction recovery variability, matrix effects, and instrument drift—fundamental requirements for accurate bioanalytical method validation per regulatory guidance (FDA Bioanalytical Method Validation Guidance for Industry, ICH M10) [2]. The deuterated analog, chlorproethazine-d10 hydrochloride, co-elutes within ±0.05 minutes of the unlabeled analyte and exhibits a +10 Da mass shift (m/z 393.4 vs. 383.4 for the protonated molecular ion), enabling discrete MRM transition monitoring and reliable isotopic dilution-based quantification without cross-interference [3].

Quantitative Differentiation Evidence: Chlorproethazine-d10 Hydrochloride vs. Unlabeled Chlorproethazine and Alternative Internal Standards


Isotopic Enrichment (>98 atom% D10) Ensures Minimal Cross-Contribution to Analyte MRM Channel

Chlorproethazine-d10 hydrochloride is manufactured to isotopic enrichment specifications of >98 atom% deuterium incorporation at the labeled positions [1]. In contrast, alternative deuterated phenothiazine internal standards such as chlorpromazine-d6 hydrochloride contain only six deuterium atoms and exhibit a +6 Da mass shift, which may result in incomplete chromatographic resolution from isobaric interferences or endogenous matrix components when applied to chlorproethazine quantification [2]. The >98% D10 enrichment translates to ≤2% residual unlabeled (d0) material, corresponding to a maximum cross-signal contribution of ≤2% from the internal standard into the analyte MRM channel at equimolar concentrations—a level compliant with FDA and EMA bioanalytical method validation acceptance criteria requiring internal standard interference ≤5% of analyte response at the LLOQ [3].

Isotopic purity MRM interference Bioanalytical method validation Stable isotope labeling

Exact Mass Difference of +10.07 Da Provides Baseline Chromatographic and Mass Spectrometric Resolution

Chlorproethazine-d10 hydrochloride exhibits a monoisotopic exact mass of 392.16649 g/mol (free base calculation), which differs from unlabeled chlorproethazine (exact mass 382.12719 g/mol) by +10.03930 Da [1][2]. This mass difference corresponds to a protonated molecular ion [M+H]⁺ m/z of approximately 393.4 for the d10-labeled compound versus 383.4 for the d0 analyte . The magnitude of this mass shift ensures that the isotopic cluster of the internal standard does not overlap with the quantification MRM transition selected for the analyte, provided that a minimum precursor ion isolation window of 1.0 Da is employed. Alternative internal standards such as promethazine (m/z 285.1) or carbamazepine (m/z 237.1) possess fundamentally different chemical structures and exhibit divergent extraction recovery profiles and ionization efficiencies, invalidating their use as surrogate internal standards for chlorproethazine quantification in complex biological matrices [3].

Exact mass Chromatographic co-elution MRM specificity LC-MS/MS

Hydrochloride Salt Form Enhances Aqueous Solubility for Direct Spiking into Biological Sample Workflows

Chlorproethazine-d10 is supplied as the hydrochloride salt (molecular formula C19H14D10Cl2N2S), whereas the free base form of unlabeled chlorproethazine (C19H23ClN2S) exhibits limited aqueous solubility [1]. The hydrochloride counterion increases the compound's polarity and facilitates direct dissolution in aqueous solvents or water-miscible organic solvent mixtures (e.g., methanol:water 50:50 v/v) used for preparing internal standard working solutions [2]. This eliminates the need for pre-dissolution in DMSO or other aprotic solvents that may precipitate upon dilution into aqueous biological samples, thereby reducing variability in internal standard addition volume and improving inter-day precision. In contrast, the free base form of chlorproethazine requires dissolution in organic solvents such as methanol or acetonitrile at concentrations above 1 mg/mL, with risk of precipitation upon aqueous dilution [1].

Salt form Aqueous solubility Sample preparation Bioanalysis

Molecular Weight of 393.44 g/mol Differentiates from Structurally Related Phenothiazine-d6 and -d8 Internal Standards

The molecular weight of chlorproethazine-d10 hydrochloride (393.44 g/mol) is distinct from other commercially available deuterated phenothiazine internal standards: chlorpromazine-d6 hydrochloride (MW ~361 g/mol, +6 Da vs. parent), prochlorperazine-d8 hydrochloride (MW ~414 g/mol, +8 Da vs. parent), and promethazine-d6 hydrochloride (MW ~326 g/mol, +6 Da vs. parent) [1]. This 393.44 g/mol value corresponds to the complete substitution of ten hydrogen atoms with deuterium specifically on the two N-ethyl groups, preserving the 2-chloro substitution pattern on the phenothiazine core that defines chlorproethazine's chromatographic behavior . Procurement of the correct molecular weight internal standard is essential because the mass spectrometer's MRM transition parameters (precursor m/z, product ion m/z, collision energy) are compound-specific; a mismatched internal standard will not co-elute with the analyte, invalidating the fundamental assumption of isotopic dilution mass spectrometry [2].

Molecular weight differentiation Phenothiazine deuterated standards Internal standard selection Procurement specification

Stable Isotope Labeling at N-Ethyl Groups Avoids Deuterium-Hydrogen Back-Exchange During Sample Processing

Chlorproethazine-d10 hydrochloride incorporates deuterium atoms exclusively on the aliphatic N-ethyl side chains (C-D bonds), not on aromatic positions or adjacent to heteroatoms that are prone to acid- or base-catalyzed hydrogen-deuterium exchange [1]. This labeling strategy contrasts with deuterated internal standards labeled on aromatic rings or alpha to nitrogen atoms, which may undergo back-exchange to the protio form during sample extraction procedures involving extreme pH conditions (e.g., protein precipitation with perchloric acid or liquid-liquid extraction with alkaline buffers) [2]. The carbon-deuterium bonds in chlorproethazine-d10 are stable under typical bioanalytical sample preparation conditions including protein precipitation with acetonitrile or methanol (pH 4-8), solid-phase extraction with mixed-mode sorbents, and evaporation under nitrogen at 40°C [1]. This isotopic stability ensures that the +10 Da mass shift is preserved throughout the entire analytical workflow, maintaining calibration curve linearity and accuracy across multiple freeze-thaw cycles and extended autosampler dwell times.

Deuterium exchange stability Sample preparation robustness Isotope integrity LC-MS/MS

Purity Specification ≥95% Enables Direct Use as Calibration Standard Without Additional Purification

Chlorproethazine-d10 hydrochloride is supplied with a documented purity specification of ≥95% (HPLC or equivalent method) . This purity level meets or exceeds the threshold commonly required for internal standard usage in regulated bioanalysis, where impurities in the internal standard stock solution may contribute to assay variability if present at levels >5% and if those impurities co-elute with the analyte or generate interfering MRM signals [1]. Alternative suppliers may offer deuterated phenothiazine internal standards without explicit purity certification or with lower purity grades (e.g., ≥90%), necessitating additional in-house purification or purity correction calculations prior to use . The ≥95% purity of chlorproethazine-d10 hydrochloride reduces the need for pre-use characterization and minimizes the risk of lot-to-lot variability in internal standard response factor, which is critical for maintaining consistent calibration curve performance across multiple analytical batches in pharmacokinetic or toxicological studies.

Chemical purity Calibration standard Method validation Procurement quality

Recommended Procurement and Application Scenarios for Chlorproethazine-d10 Hydrochloride Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for Chlorproethazine Pharmacokinetic Studies

Laboratories conducting GLP-compliant or clinical pharmacokinetic studies of chlorproethazine require a stable isotope-labeled internal standard with demonstrated isotopic enrichment (>98 atom% D10) and certified chemical purity (≥95%) to satisfy FDA/ICH M10 bioanalytical method validation requirements [1]. The +10 Da mass shift and D10 labeling on chemically stable aliphatic carbons ensure that the internal standard co-elutes with the analyte, corrects for matrix effects and extraction recovery, and maintains isotopic integrity throughout sample processing [2]. The hydrochloride salt form enables direct aqueous spiking, reducing preparation variability and facilitating high-throughput 96-well plate workflows [3].

LC-MS/MS Quantification of Chlorproethazine in Complex Biological Matrices with High Matrix Effect Burden

Quantification of chlorproethazine in matrices such as human plasma, urine, or tissue homogenates is complicated by phospholipid-induced ion suppression and variable extraction recovery. The near-identical physicochemical properties of chlorproethazine-d10 hydrochloride relative to the unlabeled analyte ensure that any matrix effect experienced by the analyte is proportionally reflected in the internal standard response [1]. This co-eluting internal standard approach yields matrix factor normalization within ±15% across six lots of biological matrix, as required by regulatory guidance, and is unattainable with structurally dissimilar internal standards such as carbamazepine or promethazine that exhibit divergent chromatographic retention and ionization behavior [2].

Forensic Toxicology and Doping Control Confirmation Analysis Requiring Isotopic Fidelity

Forensic and anti-doping laboratories conducting confirmatory analysis of chlorproethazine require internal standards with documented isotopic enrichment and absence of cross-signal interference to meet World Anti-Doping Agency (WADA) or ISO/IEC 17025 accreditation standards [1]. Chlorproethazine-d10 hydrochloride's >98 atom% D10 enrichment and +10 Da mass shift provide unambiguous chromatographic and mass spectrometric discrimination from the target analyte, with cross-contribution to the analyte MRM channel limited to ≤2% at equimolar concentrations . The aliphatic C-D labeling ensures deuterium retention during sample extraction procedures that may involve acidic or basic conditions, maintaining chain-of-custody integrity for legal defensibility [2].

Metabolite Identification and In Vitro ADME Studies Using High-Resolution Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies employing high-resolution mass spectrometry (HRMS), chlorproethazine-d10 hydrochloride serves as a mass defect-tagged internal standard enabling confident discrimination between drug-derived metabolites and endogenous isobaric interferences [1]. The +10.03930 Da exact mass shift (Δm/z ~10 Da at nominal resolution) ensures baseline separation in MS1 full-scan acquisition modes while the compound's isotopic cluster remains distinct from the analyte's A+1 and A+2 isotopic peaks . This facilitates accurate quantification of parent drug depletion in hepatocyte or microsomal incubation studies without the need for radiolabeled compound synthesis, thereby reducing cost and regulatory complexity associated with 14C-labeled material procurement [2].

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